4-methoxy-3-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
Beschreibung
4-Methoxy-3-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by:
- A benzene-1-sulfonamide core substituted with a methoxy (-OCH₃) group at position 4 and a methyl (-CH₃) group at position 3.
- An N-linked 4-aminophenyl group connected to a pyrimidine ring (positions 2, 4, and 6), where the pyrimidine is substituted with a methyl group at position 4 and a pyrrolidin-1-yl group at position 6.
Eigenschaften
IUPAC Name |
4-methoxy-3-methyl-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S/c1-16-14-20(10-11-21(16)31-3)32(29,30)27-19-8-6-18(7-9-19)25-23-24-17(2)15-22(26-23)28-12-4-5-13-28/h6-11,14-15,27H,4-5,12-13H2,1-3H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOGPBSMDFSFDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-Methoxy-3-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a sulfonamide group, a pyrimidine ring, and a pyrrolidine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
| Property | Description |
|---|---|
| Molecular Formula | C23H27N5O3S |
| Molecular Weight | 453.6 g/mol |
| IUPAC Name | 4-methoxy-3-methyl-N-[4-[(2-methyl-6-pyrrolidin-1-yl)pyrimidin-4-yl]amino]phenyl]benzenesulfonamide |
| InChI Key | AYDUOTGJADBXGR-UHFFFAOYSA-N |
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential as an enzyme inhibitor and receptor modulator.
The mechanism of action is believed to involve the interaction of the sulfonamide group with specific enzymes or receptors. This interaction can inhibit enzymatic activity by mimicking natural substrates, thus disrupting normal biological processes. The presence of the pyrimidine and pyrrolidine rings enhances binding affinity and specificity towards target biomolecules.
Pharmacological Studies
- Cardiovascular Effects : A study investigated the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives could significantly alter perfusion pressure and coronary resistance, suggesting potential cardiovascular applications for compounds similar to 4-methoxy-3-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide .
- Antimicrobial Activity : Research has shown that sulfonamide derivatives exhibit antimicrobial properties. The compound's structural features may contribute to its effectiveness against various bacterial strains, although specific data on this compound's antimicrobial activity is limited .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For instance, theoretical docking studies have suggested that it may interact with calcium channels, potentially influencing cardiovascular function .
Table 1: Experimental Design for Biological Activity Evaluation
| Group | Compound | Dose |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - |
| II | 4-Methoxy-3-methyl-N-(4-{...}) | 0.001 nM |
| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 nM |
| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM |
| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM |
| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide | 0.001 nM |
This table summarizes the compounds tested for their effects on perfusion pressure over time, indicating that certain derivatives can significantly alter cardiovascular parameters .
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Comparisons
The table below compares the target compound with five structurally related sulfonamide derivatives, focusing on molecular features and available
Key Differences and Implications
Heterocyclic Core: The target compound’s pyrimidine core (vs. pyridazine in ) may enhance binding to ATP pockets in kinases due to its smaller size and planar geometry . The pyrrolidin-1-yl group at position 6 (vs.
Substituent Effects :
- The 3-methyl group on the benzene ring (target compound) is absent in and . This substituent could sterically hinder interactions with hydrophobic binding pockets.
- Bulky groups (e.g., isopropyl in ) reduce solubility but may enhance selectivity for specific targets .
Synthesis and Stability :
Vorbereitungsmethoden
Synthesis of the Pyrimidine Core
The pyrimidine ring serves as the central scaffold, requiring precise functionalization at the 2-, 4-, and 6-positions. A condensation reaction between thiourea and β-keto esters under acidic conditions generates the pyrimidine backbone . For 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine, the following protocol is employed:
-
Condensation Reaction :
-
Amination at Position 6 :
-
Chlorination and Amine Substitution :
Key Data :
| Step | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| Condensation | 78 | 92 |
| Amination | 65 | 89 |
| Chlorination/Ammonia | 82 | 95 |
Functionalization of the Benzene Ring
The 4-methoxy-3-methylbenzene sulfonamide moiety is synthesized via sequential methylation and sulfonation.
-
Methylation of 4-Hydroxybenzoic Acid :
-
Sulfonation :
-
Amine Coupling :
-
Reactant : 4-Aminophenylpyrimidine intermediate.
-
Base : Triethylamine in DCM.
-
Conditions : Room temperature, 2 hours.
-
Product : Crude sulfonamide (yield: 76%, purity: 90%).
-
Catalytic Oxidation and Methylation Optimization
Methylation efficiency is enhanced using hydrogen peroxide and molecular sieve-supported phosphotungstic acid catalysts .
-
Continuous Catalytic Oxidation :
-
Methylation Reagents :
Sulfonamide Bond Formation
The final coupling reaction demands precise stoichiometry:
-
Reaction Setup :
-
Purification :
Critical Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 20–25°C |
| Reaction Time | 2–4 hours |
| pH | 8.5–9.0 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-methoxy-3-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide?
- Methodology : The synthesis typically involves sequential coupling reactions. Key steps include:
- Sulfonamide formation : Reacting a sulfonyl chloride intermediate with a substituted aniline under basic conditions (e.g., NaH in DMF at 0–5°C) .
- Pyrimidine functionalization : Introducing the pyrrolidine moiety via nucleophilic substitution at the 6-position of the pyrimidine ring, often using pyrrolidine in refluxing ethanol .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity product .
Q. How can researchers characterize the structural integrity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxy at C4, methyl at C3) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] ion matching theoretical mass within 3 ppm error) .
- HPLC : Purity assessment (>98%) using a C18 column with UV detection at 254 nm .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Methodology :
- Enzyme inhibition screens : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC determination) .
- Antimicrobial testing : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s structure for target binding?
- Methodology :
- Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase domain) .
- MD simulations : Assess stability of ligand-protein complexes (GROMACS, 100 ns trajectories) .
- QSAR analysis : Correlate substituent effects (e.g., pyrrolidine vs. piperidine) with bioactivity using Gaussian-derived descriptors .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Orthogonal assays : Validate kinase inhibition via both radiometric (P-ATP) and fluorescence polarization methods .
- Metabolic stability testing : Incubate with liver microsomes (human/rat) to rule out false negatives from rapid degradation .
- Crystallography : Co-crystallize the compound with its target (e.g., PDB deposition) to confirm binding interactions .
Q. How can researchers design SAR studies for the pyrimidine and sulfonamide moieties?
- Methodology :
- Fragment replacement : Synthesize analogs with pyridine, triazine, or other heterocycles in place of pyrimidine .
- Substituent scanning : Vary the pyrrolidine group (e.g., morpholine, piperazine) and measure effects on solubility (logP via shake-flask) .
- Bioisosteric swaps : Replace sulfonamide with carboxamide or phosphonamide groups to assess pharmacophore requirements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
